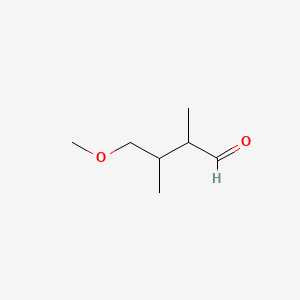
Sodium 3-sulfopropanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-sulfopropanimidate is a chemical compound with the molecular formula C3H6NNaO4S. It is a sodium salt derivative of 2-carbamoylethanesulfonic acid. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Sodium 3-sulfopropanimidate typically involves the reaction of 2-carbamoylethanesulfonic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the sodium salt in a crystalline form. The reaction can be represented as follows:
2-Carbamoylethanesulfonic acid+NaOH→2-Carbamoylethanesulfonic acid sodium salt+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-sulfopropanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonic acid compounds.
Aplicaciones Científicas De Investigación
Sodium 3-sulfopropanimidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Sodium 3-sulfopropanimidate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a buffer, maintaining pH stability in various biochemical reactions. Its sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptoethanesulfonic acid sodium salt: Similar in structure but contains a thiol group instead of a carbamoyl group.
Sodium sulfonate: A broader class of compounds with similar sulfonic acid groups but different substituents.
Uniqueness
Sodium 3-sulfopropanimidate is unique due to its specific combination of a carbamoyl group and a sulfonic acid group, which imparts distinct chemical properties and reactivity compared to other sulfonic acid salts. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
Propiedades
Número CAS |
19298-89-6 |
|---|---|
Fórmula molecular |
C3H6NNaO4S |
Peso molecular |
175.14 g/mol |
Nombre IUPAC |
sodium;3-amino-3-oxopropane-1-sulfonate |
InChI |
InChI=1S/C3H7NO4S.Na/c4-3(5)1-2-9(6,7)8;/h1-2H2,(H2,4,5)(H,6,7,8);/q;+1/p-1 |
Clave InChI |
OWYQKLGWPKAMLR-UHFFFAOYSA-M |
SMILES |
C(CS(=O)(=O)[O-])C(=O)N.[Na+] |
SMILES canónico |
C(CS(=O)(=O)[O-])C(=O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aR,5R,6R,8aR)-6-hydroxy-3,4a,5-trimethyl-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-9-one](/img/structure/B579189.png)



![1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B579196.png)

![Tricyclo[4.2.2.03,8]decane](/img/structure/B579198.png)


![13-Oxabicyclo[8.2.1]trideca-1(12),10-diene](/img/structure/B579205.png)
![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B579206.png)

![2-[4-Chloro-2-[[1-hydroxy-6-[[hydroxy-[4-[(8-hydroxyquinolin-5-yl)diazenyl]phenyl]methylidene]amino]-3-sulfonaphthalen-2-yl]diazenyl]phenoxy]acetic acid](/img/structure/B579209.png)
